molecular formula C11H11N B14313128 2-(Cyclohexa-2,4-dien-1-yl)pyridine CAS No. 112365-68-1

2-(Cyclohexa-2,4-dien-1-yl)pyridine

Cat. No.: B14313128
CAS No.: 112365-68-1
M. Wt: 157.21 g/mol
InChI Key: ZLEGTHOLZZOFQA-UHFFFAOYSA-N
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Description

2-(Cyclohexa-2,4-dien-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclohexa-2,4-dienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexa-2,4-dien-1-yl)pyridine typically involves the reaction of pyridine with cyclohexa-2,4-dien-1-yl derivatives under specific conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexa-2,4-dien-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diene moiety into a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the diene moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Cyclohexa-2,4-dien-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexa-2,4-dien-1-yl)pyridine involves its interaction with molecular targets through its pyridine and diene moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Cyclohexa-2,4-dien-1-one: Shares the diene moiety but lacks the pyridine ring.

    Pyridine: Lacks the cyclohexa-2,4-dien-1-yl group but shares the pyridine ring structure.

Uniqueness: 2-(Cyclohexa-2,4-dien-1-yl)pyridine is unique due to the combination of the pyridine ring and the cyclohexa-2,4-dien-1-yl group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

CAS No.

112365-68-1

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-cyclohexa-2,4-dien-1-ylpyridine

InChI

InChI=1S/C11H11N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-6,8-10H,7H2

InChI Key

ZLEGTHOLZZOFQA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1C2=CC=CC=N2

Origin of Product

United States

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